2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Description

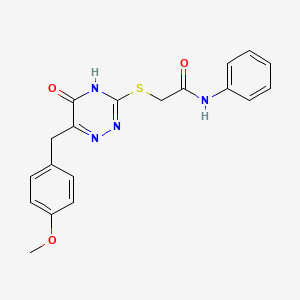

2-((6-(4-Methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a triazine-based acetamide derivative characterized by a 1,2,4-triazin-3-ylthio backbone, a 4-methoxybenzyl substituent at the 6-position, and an N-phenylacetamide group. The 4-methoxybenzyl group may enhance metabolic stability and lipophilicity, while the thioether linkage (C–S–C) could influence redox activity or enzyme inhibition.

Properties

IUPAC Name |

2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-15-9-7-13(8-10-15)11-16-18(25)21-19(23-22-16)27-12-17(24)20-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLSOESLRWLCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a member of the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties based on recent studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a triazine core linked to a phenylacetamide moiety and a methoxybenzyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the triazine ring exhibit significant antimicrobial properties. A study highlighted that derivatives of triazine compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating groups like methoxy showed enhanced antibacterial effects due to their ability to interact with bacterial cell membranes .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Triazine Derivative A | Moderate | High |

| Triazine Derivative B | High | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies indicated that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, the compound showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in specific assays .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 ± 2 | Apoptosis induction |

| A549 (Lung) | 10 ± 1 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using various models of inflammation. In vivo studies demonstrated that it significantly reduced paw edema in rat models induced by carrageenan. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, suggesting its potential as an anti-inflammatory agent .

Case Studies

- Antimicrobial Efficacy : In a comparative study involving multiple triazine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing promising antimicrobial activity.

- Cytotoxicity in Cancer Cells : A detailed examination involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed significant apoptosis rates at higher concentrations.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial agents. Research indicates that derivatives of triazine compounds exhibit significant antibacterial and antifungal properties. Studies have shown that 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide demonstrates inhibitory effects against various bacterial strains and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Research has indicated that triazine derivatives can induce apoptosis in cancer cells. The specific compound under discussion has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggest that it may act through the modulation of cell cycle progression and induction of oxidative stress .

Pesticidal Activity

The compound's thioether moiety contributes to its potential as a pesticide. Preliminary studies have demonstrated that this compound exhibits insecticidal activity against common agricultural pests. It has been tested against species such as Aphis gossypii (cotton aphid) and Spodoptera frugiperda (fall armyworm), with results indicating effective mortality rates at certain concentrations . This suggests that it could serve as a bioactive agent in integrated pest management strategies.

Polymer Development

Another emerging application of this compound is in the development of advanced materials. The compound can be integrated into polymer matrices to enhance their mechanical properties and thermal stability. Research has shown that incorporating such compounds into polymer composites can improve their resistance to degradation and increase their lifespan in various environmental conditions .

Case Study 1: Antimicrobial Efficacy

A detailed study conducted on the antimicrobial efficacy of this compound involved evaluating its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicated that the compound had an MIC value of 32 µg/mL against E. coli , showcasing its potential for further development as an antibiotic .

Case Study 2: Cancer Cell Line Studies

In vitro studies on the anticancer properties involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results showed significant inhibition of cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating the compound's mechanism involves triggering programmed cell death .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence :

- Triazine derivatives (e.g., ) generally exhibit stronger anticancer activity compared to pyrimidine-based analogs (e.g., ), likely due to enhanced hydrogen bonding with biological targets.

- The 5-oxo-4,5-dihydrotriazin-3-yl group in the target compound may improve redox activity compared to fully aromatic triazines.

Substituent Effects: 4-Methoxybenzyl Group: This substituent (present in the target compound) is associated with increased lipophilicity and metabolic stability compared to halogenated (e.g., chloro in ) or trifluoroacetamido groups (e.g., ).

Biological Activity Trends :

- Anticancer activity is maximized with electron-withdrawing groups (e.g., Cl, Br in ) or alkylthio chains (e.g., ). The 4-methoxybenzyl group in the target compound, being electron-donating, may prioritize stability over potency.

- Antioxidant activity is enhanced by polar groups like phosphonic acids (e.g., 81f in ), which are absent in the target compound.

Q & A

Q. What are the key steps in synthesizing 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting chloroacetamide intermediates with sodium azide (NaN₃) in a toluene/water solvent system under reflux (5–7 hours) to form thioether linkages .

- Purification : Post-reaction, the product is isolated via solvent removal under reduced pressure, followed by crystallization (ethanol) or extraction (ethyl acetate) for liquid products. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .

- Functional group stabilization : Use of inert atmospheres (e.g., nitrogen) during reflux to prevent oxidation of sensitive groups like thiols .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxybenzyl, phenylacetamide, and triazinone moieties by matching proton integration and chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₇H₂₄N₄O₃S₂) and fragmentation patterns .

- Chromatography : HPLC or TLC ensures purity, with solvent systems optimized for polar functional groups (e.g., ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound verified?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and stereochemistry, though challenging due to compound complexity.

- Computational modeling : Tools like PubChem’s InChI key (e.g., NIEIYIPAKSKYIV-UHFFFAOYSA-N) cross-reference experimental data with predicted structural features .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene/water biphasic systems minimize side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves regioselectivity in heterocycle formation .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate thiol-triazine coupling .

Q. How should researchers address contradictions in spectral data during characterization?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and MS to resolve ambiguities (e.g., distinguishing tautomeric forms of the triazinone ring) .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify complex splitting patterns in NMR .

- Cross-referencing databases : Compare experimental data with PubChem entries for analogous compounds (e.g., C₂₇H₂₄N₄O₃S₂ derivatives) .

Q. What strategies are recommended for evaluating this compound’s biological activity?

- Methodological Answer :

- In vitro assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar diffusion, noting structural similarities to antimicrobial triazole derivatives .

- Molecular docking : Model interactions with target enzymes (e.g., fungal lanosterol demethylase) to predict binding affinity and guide SAR studies .

- Dose-response studies : Use IC₅₀/EC₅₀ calculations to quantify potency, with positive controls (e.g., fluconazole for antifungal assays) .

Key Recommendations for Researchers

- Prioritize multi-step purification (e.g., column chromatography followed by recrystallization) to isolate high-purity products .

- Validate biological activity through orthogonal assays (e.g., enzymatic inhibition + cell viability) to mitigate false positives .

- Leverage computational tools (e.g., molecular dynamics simulations) to predict metabolic stability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.